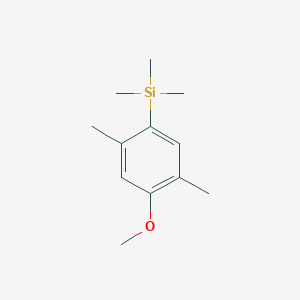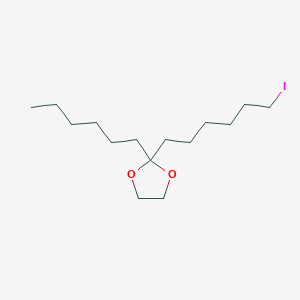
1,3-Dioxolane, 2-hexyl-2-(6-iodohexyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxolane, 2-hexyl-2-(6-iodohexyl)- is a chemical compound that belongs to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This specific compound has a molecular formula of C12H23IO2 and is characterized by the presence of a hexyl group and an iodohexyl group attached to the dioxolane ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 2-hexyl-2-(6-iodohexyl)- typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the removal of water, which drives the reaction to completion. For example, the reaction of heptanal with ethylene glycol in the presence of p-toluenesulfonic acid can yield 2-hexyl-1,3-dioxolane .
Industrial Production Methods
Industrial production of dioxolanes, including 1,3-Dioxolane, 2-hexyl-2-(6-iodohexyl)-, often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and purity of the final product. The use of molecular sieves or azeotropic distillation can help in the efficient removal of water during the reaction .
化学反应分析
Types of Reactions
1,3-Dioxolane, 2-hexyl-2-(6-iodohexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring back to the original aldehyde or ketone.
Substitution: The iodohexyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
Oxidation: Produces corresponding carbonyl compounds.
Reduction: Yields original aldehyde or ketone.
Substitution: Forms new compounds with substituted groups.
科学研究应用
1,3-Dioxolane, 2-hexyl-2-(6-iodohexyl)- has various applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential as a radiolabeled compound in diagnostic imaging.
Industry: Utilized in the synthesis of polymers and as a solvent in various industrial processes.
作用机制
The mechanism of action of 1,3-Dioxolane, 2-hexyl-2-(6-iodohexyl)- involves its ability to form stable acetal or ketal structures, which protect carbonyl groups from unwanted reactionsThe compound’s stability and reactivity make it a valuable intermediate in organic synthesis .
相似化合物的比较
Similar Compounds
1,3-Dioxolane: A simpler dioxolane without the hexyl and iodohexyl groups.
2-Hexyl-1,3-dioxolane: Similar structure but lacks the iodohexyl group.
2-(2-Bromoethyl)-2-methyl-1,3-dioxolane: Contains a bromoethyl group instead of an iodohexyl group.
Uniqueness
1,3-Dioxolane, 2-hexyl-2-(6-iodohexyl)- is unique due to the presence of both hexyl and iodohexyl groups, which impart specific reactivity and stability to the compound. This makes it particularly useful in applications requiring selective protection and functionalization of carbonyl compounds .
属性
CAS 编号 |
482315-11-7 |
|---|---|
分子式 |
C15H29IO2 |
分子量 |
368.29 g/mol |
IUPAC 名称 |
2-hexyl-2-(6-iodohexyl)-1,3-dioxolane |
InChI |
InChI=1S/C15H29IO2/c1-2-3-4-7-10-15(17-13-14-18-15)11-8-5-6-9-12-16/h2-14H2,1H3 |
InChI 键 |
CDNZOJZLDAZJHS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1(OCCO1)CCCCCCI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


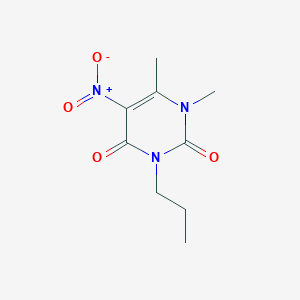
![4-[5-(Dimethylamino)thiophen-2-yl]-1-methylpyridin-1-ium](/img/structure/B14253134.png)
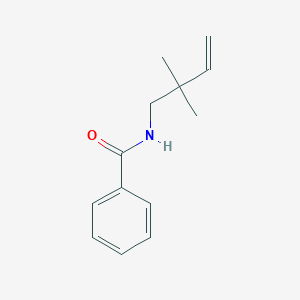
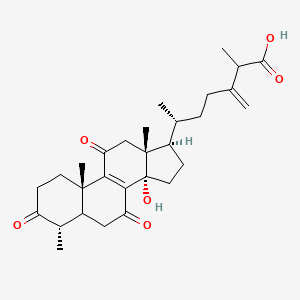
![4,4'-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine]](/img/structure/B14253155.png)
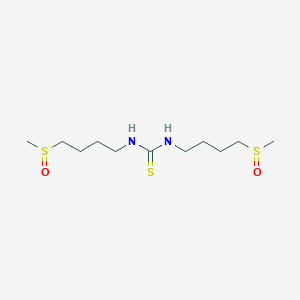
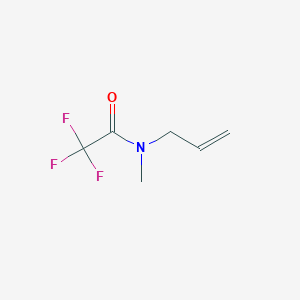
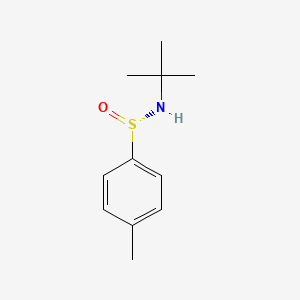
![Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane](/img/structure/B14253170.png)
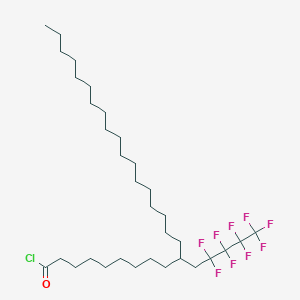
![N-(3-Methyl-3H-imidazo[4,5-f]quinolin-2-yl)nitrous amide](/img/structure/B14253184.png)
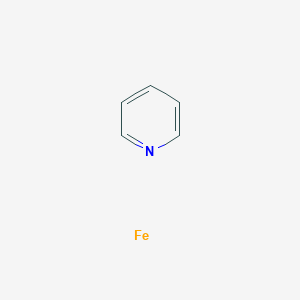
![2,2-Dimethyl-1-[3-(3-methylbut-2-en-1-yl)-1H-indol-1-yl]propan-1-one](/img/structure/B14253203.png)
